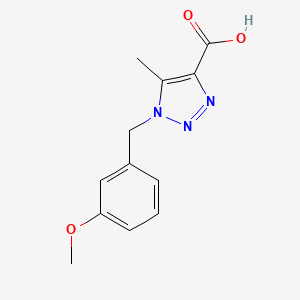

1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a 3-methoxybenzyl substituent at the N1 position and a methyl group at the C5 position of the triazole ring. The 3-methoxybenzyl group introduces electron-donating effects, which may influence electronic distribution, solubility, and biological interactions compared to other substituents.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHZNYHBOIHKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the click chemistry approach, which includes the following steps:

Formation of the azide intermediate: This step involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide.

Cycloaddition reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.

Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,3-triazoles exhibit notable anticancer properties. For instance, compounds featuring the triazole structure have shown potential in inhibiting the growth of various cancer cell lines. In particular, the compound 1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized and tested for its antiproliferative activity against a panel of cancer cell lines. The results demonstrated significant cytotoxic effects, with some derivatives outperforming traditional chemotherapeutics like cisplatin in terms of efficacy .

Mechanism of Action

The mechanism underlying the anticancer activity of triazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, studies have shown that these compounds can modulate key signaling pathways associated with cancer progression, such as the GSK3β pathway and others involved in apoptosis regulation .

Neuroprotective Effects

Alzheimer's Disease Research

The compound has also been investigated for its neuroprotective properties. Specifically, a derivative known as 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide has been shown to reduce amyloid beta formation and tau phosphorylation in cellular models associated with Alzheimer's disease. This suggests that triazole derivatives may serve as multi-target directed ligands (MTDLs) for treating neurodegenerative diseases by targeting multiple pathways simultaneously .

Agricultural Applications

Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal properties. Research indicates that 1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may be effective against various fungal pathogens affecting crops. The mode of action typically involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is critical for maintaining cell integrity .

Synthesis and Structural Insights

Synthesis Techniques

The synthesis of this compound often involves click chemistry methods that facilitate the formation of the triazole ring through 1,3-dipolar cycloaddition reactions. This approach allows for the efficient construction of diverse libraries of triazole derivatives that can be screened for biological activity .

Data Table: Summary of Applications

Case Studies and Research Insights

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Antitumor Activity Study: A study involving a series of synthesized triazoles showed that specific modifications led to enhanced activity against HeLa and A549 cancer cell lines. The compounds were tested using MTT assays to evaluate their cytotoxicity and mechanisms were explored through biochemical assays .

- Neuroprotective Mechanism Investigation: Research on 1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole revealed its multi-target potential in reducing neurodegeneration markers in cellular models mimicking Alzheimer's pathology .

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as fatty acid amide hydrolase (FAAH), by binding to the active site and preventing substrate access. This inhibition can modulate the levels of endogenous compounds, leading to various biological effects, such as analgesic or anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, synthetic routes, and properties of analogous triazole-4-carboxylic acid derivatives:

Substituent Effects on Properties

- This contrasts with electron-withdrawing groups (e.g., sulfonamide in 5a), which improve solubility but may reduce membrane permeability .

- Bulk and Steric Effects: Bulky substituents like 4-bromobenzyl () or cyclohexylmethyl () may hinder molecular packing, affecting crystallization and bioavailability.

- Tautomerism: The 4-ethoxyphenyl derivative exhibits ring-chain tautomerism (open aldehyde vs. cyclic hemiacetal), with the open form dominating (80%) due to resonance stabilization . The target compound’s methyl group at C5 prevents such tautomerism, favoring structural rigidity.

Biological Activity

1-(3-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of approximately 232.24 g/mol. The triazole ring is known for its stability and ability to participate in various biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

This compound has shown promising neuroprotective effects in various preclinical models. A study highlighted that it could reduce amyloid beta (Aβ) formation and modulate key enzymes involved in Alzheimer's disease pathology, such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β) . Additionally, it demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway .

Antimicrobial Activity

The compound has displayed antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, showing effectiveness comparable to established antibiotics. The presence of the triazole moiety is believed to enhance this activity through interference with microbial cell wall synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .

- Metal Chelation : It has the ability to chelate biometals like Cu²⁺, which may contribute to its neuroprotective effects by reducing metal-induced toxicity .

- Blocking Signaling Pathways : By inhibiting key signaling pathways such as NF-κB, the compound can reduce inflammation and cellular damage .

Study on Neuroprotection

In a study involving scopolamine-induced Alzheimer’s models in mice, administration of the compound led to significant improvements in cognitive functions as measured by memory tests. The results indicated a potential for this compound in developing therapeutic strategies for neurodegenerative diseases .

Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The findings revealed that certain derivatives exhibited enhanced activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including:

- Azide formation : Reacting 3-methoxybenzyl chloride with sodium azide to generate the azide intermediate .

- CuAAC (Click Chemistry) : Copper(I)-catalyzed azide-alkyne cycloaddition between the azide and a methyl-substituted alkyne precursor (e.g., 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives). Solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and catalyst loading (5–10 mol% CuI) critically affect regioselectivity and yield .

- Carboxylic acid functionalization : Oxidation or hydrolysis steps may follow cycloaddition to introduce the carboxylic acid group .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- NMR : H and C NMR identify substituent patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, triazole carbons at δ 140–150 ppm) .

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., N–N triazole bonds at ~1.31–1.36 Å) and dihedral angles between the triazole core and methoxybenzyl group .

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and triazole ring vibrations (~1450–1600 cm) provide functional group validation .

Q. How is the compound screened for preliminary biological activity?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs .

- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory activity : COX-2 inhibition assays or TNF-α/IL-6 cytokine suppression in macrophage models .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. hydroxy or halogen groups) impact biological activity and reactivity?

-

Methoxy vs. hydroxy : The 3-methoxy group enhances lipophilicity (logP) and membrane permeability but reduces hydrogen-bonding capacity compared to hydroxyl analogs. This trade-off affects bioavailability and target binding .

-

Halogen substitution : Fluorine or chlorine at the benzyl position increases metabolic stability and electron-withdrawing effects, altering triazole ring reactivity in follow-up reactions (e.g., amidation) .

-

Data Table :

Substituent LogP IC (μM, HeLa) COX-2 Inhibition (%) 3-OCH 2.1 12.3 ± 1.2 68 ± 5 3-OH 1.4 25.7 ± 2.1 82 ± 4 3-F 2.3 8.9 ± 0.9 55 ± 6

Q. How can conflicting data on the compound’s antimicrobial efficacy be resolved?

- Methodological scrutiny : Compare assay conditions (e.g., nutrient broth vs. agar dilution affecting bacterial growth rates) .

- Structural analogs : Test derivatives with controlled substituent changes to isolate variables (e.g., replacing the carboxylic acid with esters to assess ionization effects) .

- Mechanistic studies : Use fluorescence quenching or molecular docking to evaluate target binding (e.g., dihydrofolate reductase inhibition) vs. nonspecific membrane disruption .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logD, solubility, and plasma protein binding .

- Docking simulations : Identify key interactions with biological targets (e.g., hydrogen bonding with triazole N-atoms in enzyme active sites) .

- ADMET prediction : Use tools like SwissADME to predict CYP450 metabolism and blood-brain barrier penetration .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize CuAAC conditions, varying solvent polarity, temperature, and catalyst .

- Data Validation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays) .

- Contradiction Resolution : Apply factorial analysis to isolate variables in conflicting datasets (e.g., pH-dependent solubility vs. assay buffer composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.